2H-[1,3]Thiazolo[4,5-E]indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-pyrazolo[4,3-e][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c1-2-7-8(9-4-12-7)5-3-10-11-6(1)5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVGAGPVSWQCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2C(=CC=C3C2=CN=N3)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663269 | |
| Record name | 2H-[1,3]Thiazolo[4,5-e]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180178-22-7 | |
| Record name | 2H-[1,3]Thiazolo[4,5-e]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2h 1 2 Thiazolo 4,5 E Indazole and Its Derivatives
Strategies for Annulation and Ring Fusion to Construct the Thiazolo-Indazole Scaffold
The construction of the fused thiazolo-indazole system involves the formation of both the indazole and the thiazole (B1198619) rings in a manner that results in the desired annulation. Key strategies focus on building one ring onto the other or constructing both simultaneously.
A prominent method for the synthesis of thiazolo-fused 2H-indazoles is the Davis-Beirut reaction. acs.orgaub.edu.lb This reaction provides an efficient route to thiazolo-, thiazino-, and thiazepino-2H-indazoles starting from ortho-nitrobenzaldehydes or ortho-nitrobenzyl bromides and S-trityl-protected 1°-aminothioalkanes. acs.orgnih.gov The process involves a noteworthy N-N bond-forming heterocyclization step. aub.edu.lb
The general synthetic sequence consists of three main steps:
Formation of N-(2-nitrobenzyl)(tritylthio)alkylamine : This intermediate is prepared through the reductive amination of an o-nitrobenzaldehyde or by substitution on an o-nitrobenzyl bromide with an S-trityl-protected aminothioalkane. acs.org
Deprotection of the Trityl Group : The sulfur-protecting trityl group is removed using trifluoroacetic acid (TFA). acs.org
Cyclization : The deprotected intermediate is immediately treated with aqueous potassium hydroxide (B78521) (KOH) in methanol, which initiates the Davis-Beirut reaction conditions to yield the target fused thiazolo-2H-indazole. figshare.com
This methodology is versatile, allowing for substitutions on the aromatic ring of the o-nitrobenzaldehyde precursor, which are carried through to the final product. acs.org For instance, heteroaryl nitroaldehydes can be used to generate interesting sulfur-containing heteroaryl analogues. acs.orgaub.edu.lb The resulting thia-2H-indazoles can also be further modified, for example, by S-oxidation to the corresponding sulfones. nih.gov
Table 1: Examples of Fused Thia-2H-Indazoles Synthesized via the Davis-Beirut Reaction acs.org
| Compound Name | Starting Materials | Yield |
|---|---|---|
| 7,8-Dihydro- acs.orgaub.edu.lbdioxolo[4,5-f]thiazolo[3,2-b]indazole | 6-Nitropiperonal and 2-(tritylthio)ethan-1-amine | 84% |
| Benzo nih.govfigshare.comthiazolo[3,2-b]indazole | o-Nitrobenzaldehyde and 2-(tritylthio)aniline | 65% |
| 9-Bromo-3,4-dihydro-2H- acs.orgaub.edu.lbthiazino[3,2-b]indazole | 2-Bromo-6-nitrobenzaldehyde and 3-(tritylthio)propan-1-amine | 66% |
| 8,9-Dimethoxy-3,4-dihydro-2H- acs.orgaub.edu.lbthiazino[3,2-b]indazole | 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene and 3-(tritylthio)propan-1-amine | Not specified in abstract |
| 2,3,4,5-Tetrahydro- acs.orgaub.edu.lbthiazepino[3,2-b]indazole | o-Nitrobenzaldehyde and 4-(tritylthio)butan-1-amine | 71% |
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex heterocyclic scaffolds like thiazolo[4,5-e]indazoles by combining three or more reactants in a single step. bohrium.comekb.eg This approach is valued for its operational simplicity and for building molecular diversity. ekb.eg
A notable application is the three-component domino reaction to produce thiazolo[4,5-e]indole derivatives, a structurally related system. bohrium.com This strategy can be adapted for the thiazolo[4,5-e]indazole core. A specific synthesis for substituted 4H-thiazolo[4,5-e]indazol-2-amine and 6H-thiazolo[4,5-e]indazol-2-amine derivatives has been developed. cbijournal.com The synthesis begins with cyclohexane-1,3-dione, which is converted to 2-((dimethylamino)methylene)cyclohexane-1,3-dione. This intermediate then reacts with a hydrazine (B178648) to form an indazolone, which is subsequently halogenated and cyclized with a thiourea (B124793) derivative to construct the fused thiazole ring. cbijournal.com
For example, a series of novel thiazolo[4,5-e]indazol-2-amine derivatives were synthesized and evaluated for potential anticancer activity. cbijournal.com This highlights the utility of MCRs in generating libraries of compounds for drug discovery. cbijournal.com The general strategy involves combining building blocks that respectively form the indazole and thiazole portions of the final fused ring system. rsc.org
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for constructing benzannulated heterocyclic scaffolds, including fused indazoles. researchgate.netorganic-chemistry.org The [3+2] cycloaddition of arynes with diazo compounds is a well-established method for synthesizing the indazole core. organic-chemistry.orgbeilstein-journals.orgorgsyn.org
This reaction typically involves the in situ generation of an aryne from a precursor like an o-(trimethylsilyl)aryl triflate. orgsyn.org The aryne then reacts with a diazo compound. The initial product is a 3H-indazole, which may subsequently rearrange to the more stable 1H-indazole tautomer. orgsyn.org While this method is broadly applied to various indazoles, its adaptation for the direct synthesis of a pre-fused thiazolo-indazole system would require a specifically substituted aryne or diazo component containing the thiazole precursor moiety.
More commonly, cycloaddition is used to functionalize a pre-existing indazole ring. For instance, 1,3-dipolar cycloadditions using nitrile oxides can be employed in the late-stage modification of 2H-indazoles. nih.gov Similarly, the synthesis of triazole-thiazolo[5,4-e]indazol derivatives has been achieved through a copper(I)-promoted azide-alkyne cycloaddition (CuAAC) reaction, demonstrating the utility of cycloaddition for derivatization. nih.gov
The synthesis of the thiazolo[4,5-e]indazole scaffold can also be achieved through strategies involving nucleophilic substitution followed by a ring-closing cyclization step. This approach often involves building the thiazole ring onto a pre-formed indazole core.
One reported method involves the synthesis of thiazolo[5,4-e]indazol-2-amine derivatives where an aminothiazole ring is constructed on an indazole precursor. nih.gov The synthesis of the starting N-alkylated nitroindazoles can be followed by reduction of the nitro group to an amine. This amine can then be part of a sequence to build the fused thiazole ring. A common method is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea or thioamide. In the context of a fused system, an ortho-amino-thio-functionalized indazole could undergo intramolecular cyclization, or an ortho-aminoindazole could react with a reagent that provides the missing atoms for the thiazole ring.
Another example is the nucleophilic substitution of a chloroacetamide derivative of a thiazolo[5,4-e]indazole with carbazole (B46965), which demonstrates the reactivity of the fused system towards nucleophiles for further derivatization. nih.gov Similarly, SNAr ring closure reactions are a known method for forming the indazole ring itself from appropriately substituted precursors, which could then be subjected to thiazole annulation. researchgate.net
Derivatization and Functionalization of the Fused 2H-acs.orgaub.edu.lbThiazolo[4,5-E]indazole System
Once the core heterocyclic scaffold is constructed, further derivatization is often necessary to modulate its physicochemical and biological properties. Functionalization can occur on either the indazole or the thiazole portion of the molecule.
The functionalization of the indazole core of the fused system is a key strategy for creating diverse analogues. The indazole ring offers several positions for substitution, including its nitrogen and carbon atoms. beilstein-journals.org Regioselective reactions are crucial for controlling the outcome of these modifications. researchgate.net
N-Alkylation : Direct alkylation of indazoles can lead to a mixture of N1 and N2-substituted products. beilstein-journals.org However, reaction conditions can be tuned to favor one isomer. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate as the base favors N1-alkylation, while other conditions might promote N2 substitution. beilstein-journals.org DFT calculations suggest that chelation mechanisms and non-covalent interactions can drive the regioselectivity of these reactions. beilstein-journals.org
C-H Functionalization : Direct C-H functionalization is a powerful tool for derivatization. Palladium-catalyzed direct arylation of 2H-indazoles at the C3 position with aryl bromides has been achieved with high yields. researchgate.net This method tolerates a wide variety of functional groups on both the indazole and the aryl bromide. researchgate.net Other regioselective functionalizations include C7-bromination followed by Suzuki-Miyaura coupling. researchgate.net
Nitration : Radical C3-nitration of 2H-indazoles can be accomplished using iron(III) nitrate (B79036) in the presence of TEMPO, providing a route to 3-nitro-2H-indazoles. chim.it
These functionalization reactions, while often studied on simpler indazole systems, provide a roadmap for the regioselective modification of the more complex 2H- acs.orgaub.edu.lbthiazolo[4,5-e]indazole scaffold. researchgate.netchim.it
Functionalization of the Thiazole Ring
The thiazole moiety of the 2H- acs.orgbenthamdirect.comThiazolo[4,5-E]indazole scaffold serves as a critical site for chemical modification, enabling the synthesis of a wide array of derivatives. A common and effective strategy commences with the fused thiazoloindazol-2-amine as a versatile starting block. nih.govcbijournal.com This primary amine group is a key functional handle for subsequent derivatization reactions.
One prominent method of functionalization involves the nucleophilic acyl substitution of the 2-amino group. For instance, reacting 2-amino-thiazolo[5,4-e]indazole derivatives with chloroacetyl chloride in a solvent like tetrahydrofuran (B95107) (THF) at room temperature yields N-(thiazolo[5,4-e]indazol-2-yl)acetamide derivatives. nih.gov This reaction proceeds efficiently, with the products precipitating out upon addition to water, often resulting in very good yields of 76–87%. nih.gov The successful formation of these acetamide (B32628) derivatives is confirmed by spectroscopic methods, such as the appearance of new signals in the ¹³C NMR spectra corresponding to the carbonyl and CH₂ carbons of the newly introduced acetamide moiety. nih.gov
These acetamide intermediates are not merely final products but act as building blocks for further diversification. nih.gov The chloroacetamide group, in particular, is a versatile electrophile. It can readily react with nucleophiles, allowing for the attachment of various other molecular fragments. This multi-step functionalization highlights the adaptability of the thiazole ring in generating a library of structurally diverse compounds.
Furthermore, the reactivity of the thiazole ring can be enhanced by introducing specific functional groups that facilitate a broader range of chemical transformations. For example, installing a sulfone group on the thiazole ring creates a versatile reactive tag. rsc.orgnih.gov This sulfone moiety can participate in diverse reactions, including nucleophilic aromatic substitution (SNAr), metal-catalyzed couplings, and radical-based alkylations, significantly broadening the synthetic possibilities for modifying the thiazole portion of the scaffold. rsc.orgnih.gov
Table 1: Functionalization of the 2-Amino-Thiazolo[5,4-e]indazole Core
| Starting Material | Reagent | Product | Yield | Source(s) |
|---|---|---|---|---|
| Thiazolo[5,4-e]indazol-2-amine | Chloroacetyl chloride | 2-Chloro-N-(thiazolo[5,4-e]indazol-2-yl)acetamide | 76-87% | nih.gov |
| 2-Chloro-N-(thiazolo[5,4-e]indazol-2-yl)acetamide | Sodium azide (B81097) | 2-Azido-N-(thiazolo[5,4-e]indazol-2-yl)acetamide | 69-73% | nih.gov |
Introduction of Diverse Chemical Entities for Lead Optimization
Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The 2H- acs.orgbenthamdirect.comThiazolo[4,5-E]indazole scaffold has been subjected to such optimization efforts through the strategic introduction of diverse chemical entities. nih.govcbijournal.com This process often involves exploring structure-activity relationships (SAR) by synthesizing a library of related compounds with systematic structural variations. cbijournal.comphiladelphia.edu.jo
A key strategy is the conjugation of other heterocyclic moieties to the core scaffold, a method that has gained popularity for generating novel molecules with potentially enhanced biological activities. nih.gov Based on the functionalized intermediates described previously, various chemical groups can be introduced. For example, the azido-acetamide derivatives of thiazolo[5,4-e]indazole can undergo a Copper(I)-promoted azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to introduce substituted 1,2,3-triazole rings. nih.gov This reaction is a powerful tool for linking different molecular fragments and exploring new chemical space.
In another approach, the chloroacetamide derivatives can undergo nucleophilic substitution with other heterocyclic compounds. The reaction with carbazole in the presence of a base like sodium hydride (NaH) has been used to link the carbazole unit to the thiazolo-indazole core via the acetamide linker. nih.gov Such modifications are often guided by computational studies, like molecular docking, which can predict promising derivatives for synthesis and biological evaluation. nih.gov The introduction of these bulky, aromatic systems can significantly alter the interaction of the molecule with its biological target.
The goal of these modifications is to fine-tune the physicochemical properties of the lead compound. philadelphia.edu.jo By adding different functional groups, researchers can modulate properties like lipophilicity (logP), which influences membrane permeability and oral bioavailability, and hydrogen bonding potential, which affects target binding. philadelphia.edu.jo The synthesis of a wide range of derivatives (e.g., 7a-s and 10a-o in one study) allows for a systematic evaluation of how these structural changes impact the desired biological effect, such as cytotoxic activity against cancer cell lines. cbijournal.com
Recent Advancements in Synthetic Protocols for 2H-Indazole Scaffolds
The construction of the core 2H-indazole ring system, which is subsequently fused with the thiazole ring, has benefited significantly from modern synthetic innovations. These advancements focus on improving efficiency, atom economy, and environmental sustainability.
Metal-Catalyzed Coupling Reactions in Thiazolo-Indazole Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been instrumental in the synthesis of indazole-based heterocycles. eie.grresearchgate.net Metals like palladium (Pd) and copper (Cu) feature prominently in these synthetic routes. gjesr.comnih.gov
Copper catalysis is widely employed for the synthesis of the 2H-indazole core itself. One common method involves a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and an azide salt. gjesr.com Copper catalysts play a crucial role in facilitating both the C-N bond formation between the aryl bromide and the azide and the subsequent N-N bond formation to close the indazole ring. gjesr.com Various copper-based catalytic systems have been developed, including heterogeneous catalysts like copper(II)-hydrotalcite (Cu(II)-HT), which offers the advantage of being reusable. gjesr.com
Palladium catalysis is particularly valuable for the functionalization of the pre-formed indazole ring. researchgate.net For example, the direct arylation of 2H-indazoles with aryl bromides can be achieved using a Pd(OAc)₂ catalyst. This method allows for the introduction of aryl groups at the C3 position of the indazole ring and is tolerant of a wide variety of functional groups on both the indazole and the aryl bromide. researchgate.net Suzuki coupling reactions, which couple an organoboron compound with an organohalide, are also used to create new C-C bonds on the indazole scaffold, further demonstrating the versatility of palladium catalysis. researchgate.net
Furthermore, rhodium (Rh) catalysts, often in combination with copper or silver salts, have been used to construct the indazole ring through sequential C-H bond activation and annulation cascades. nih.gov These advanced methods provide efficient and atom-economical pathways to highly functionalized indazole derivatives. nih.gov
Table 2: Examples of Metal-Catalyzed Reactions in Indazole Synthesis
| Reaction Type | Catalyst System | Substrates | Key Bond Formations | Source(s) |
|---|---|---|---|---|
| Three-Component Indazole Synthesis | Heterogeneous Cu(II)-HT | 2-bromobenzaldehyde, primary amine, sodium azide | C-N, N-N | gjesr.com |
| Three-Component Indazole Synthesis | Support-free Cu(II)-salen complex | 2-bromobenzaldehyde, primary amine, sodium azide | C-N, N-N | gjesr.com |
| Direct C-H Arylation | Pd(OAc)₂ / KOAc | 2H-indazole, aryl bromide | C-C | researchgate.net |
| C-H/N-H Annulation | [Cp*RhCl₂]₂ / CuI | Azobenzene, alkyne | C-C, C-N | nih.gov |
Green Chemistry Approaches in Heterocycle Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 2H-indazoles, to develop more sustainable and environmentally friendly processes. benthamdirect.combohrium.com These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
A key development is the use of sustainable heterogeneous catalysts. For instance, copper oxide (CuO) nanoparticles supported on activated carbon have been reported as an efficient, ligand-free, and reusable catalyst for the synthesis of 2H-indazoles. acs.orgnih.gov This system avoids the use of expensive and often toxic ligands and allows for easy separation and recycling of the catalyst, which was shown to be reusable for multiple runs with no significant loss of activity. acs.orggjesr.comnih.gov
Structure Activity Relationship Sar Studies of 2h 1 2 Thiazolo 4,5 E Indazole Analogs
Influence of Substituent Position and Electronic Properties on Biological Activity
The biological activity of 2H- cbijournal.comnih.govThiazolo[4,5-E]indazole analogs is profoundly influenced by the nature and placement of various substituents on the core structure. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a critical role in modulating the compound's interaction with biological targets. nih.govresearchgate.net
Effects of Electron-Withdrawing and Electron-Donating Groups
The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at different positions of the thiazoloindazole scaffold has been a key strategy in SAR studies. Research indicates that the presence of EWGs, such as halogens (e.g., fluorine, chlorine) or cyano groups, can significantly impact the biological activity of these compounds. cbijournal.comotterbein.edu For instance, in some series of analogs, compounds bearing EWGs on the phenyl ring attached to the thiazole (B1198619) moiety have demonstrated notable cytotoxic activity against various cancer cell lines. cbijournal.com Specifically, modifications at the 4-position of a phenyl substituent were found to be more favorable compared to the 2- or 3-positions. cbijournal.com
Steric and Lipophilic Parameters in Ligand Efficacy
Beyond electronic effects, steric and lipophilic properties of substituents are critical determinants of ligand efficacy. tandfonline.com The size and shape of a substituent can influence how well a molecule fits into the binding pocket of a target protein. For example, bulky substituents may cause steric hindrance, preventing optimal binding. thieme-connect.de
Positional Modifications within the Fused Ring System
The inherent structure of the 2H- cbijournal.comnih.govThiazolo[4,5-E]indazole core offers multiple sites for modification, including the nitrogen atoms of the indazole moiety and various positions on the thiazole ring. Altering substitution patterns at these sites has been a fruitful approach in SAR studies.
N-Substitution Patterns on the Indazole Moiety
The indazole moiety of the scaffold presents two nitrogen atoms (N1 and N2) that can be substituted. austinpublishinggroup.com The position of substitution on the indazole ring has been shown to be a critical factor for biological activity. tandfonline.com For instance, in studies on COX-2 inhibitors, placing a 4-sulfonylaryl moiety at the N-2 position of the indazole ring resulted in better activity compared to its placement at the C-3 position. tandfonline.com
Furthermore, the nature of the substituent on the indazole nitrogen is also significant. The introduction of different groups, such as alkyl or aryl moieties, can modulate the compound's properties and its interaction with biological targets. nih.gov For example, the presence of a t-butyl group on the indazole nitrogen has been utilized in the synthesis of certain anticancer agents. cbijournal.com
Table 1: Effect of N-Substitution on Biological Activity
| Compound Series | N-Substitution Position | Substituent | Observed Biological Activity | Reference |
|---|---|---|---|---|
| COX-2 Inhibitors | N-2 | 4-sulfonylaryl | Higher activity | tandfonline.com |
| Anticancer Agents | N-1 | t-butyl | Utilized in synthesis | cbijournal.com |
Substituent Effects on the Thiazole Ring
The thiazole ring is another key area for structural modification. nih.gov The introduction of various substituents at different positions of the thiazole ring can significantly influence the biological profile of the resulting analogs. For example, in the development of anticancer agents, it was found that compounds with electron-withdrawing groups at the C-5 position of the thiazole ring exhibited good cytotoxic activity. cbijournal.com
Furthermore, substitutions at the 2-amino position of the thiazole ring have been extensively explored. Attaching different aryl or heteroaryl moieties at this position can greatly influence the compound's potency and selectivity. cbijournal.com The choice of substituent on the thiazole ring can also affect the molecule's ability to form crucial hydrogen bonds with its target, as seen in studies of other thiazole-containing compounds. nih.gov
Table 2: Impact of Thiazole Ring Substituents on Anticancer Activity
| Compound | Substituent on Thiazole Ring | Position | IC50 (µM) against MCF-7 cells | Reference |
|---|---|---|---|---|
| 7a | Phenyl | 2-amino | 15.5±0.3 | cbijournal.com |
| 7e | Not specified | Not specified | 12.8±0.6 | cbijournal.com |
| 7i | Phenyl CN | 2-amino | 11.5±0.8 | cbijournal.com |
Pharmacophore Development and Optimization through SAR Analysis
The collective data from SAR studies on 2H- cbijournal.comnih.govThiazolo[4,5-E]indazole analogs have enabled the development of pharmacophore models. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. These models serve as valuable tools for the rational design of new, more potent, and selective compounds. nih.gov
By analyzing the SAR data, key pharmacophoric features can be identified. These may include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement. cbijournal.comtandfonline.com For instance, the SAR data might reveal that a hydrogen bond acceptor at a particular position on the thiazole ring and a hydrophobic group on the indazole moiety are crucial for activity. nih.govtandfonline.com This information can then be used to guide the synthesis of new analogs with optimized pharmacophoric features, leading to improved biological efficacy. cbijournal.comresearchgate.net The iterative process of SAR analysis and pharmacophore refinement is a cornerstone of modern drug discovery. nih.gov
Mechanistic Investigations and Molecular Targets of 2h 1 2 Thiazolo 4,5 E Indazole Derivatives
Enzyme Inhibition Profiles
The following sections detail the inhibitory activities of indazole and thiazoloindazole derivatives against several key enzymes that are prominent targets in medicinal chemistry.
Indazole-based compounds have emerged as a significant class of tyrosine kinase inhibitors. nih.govnih.govrsc.org Deregulation of tyrosine kinases is a common driver in various human cancers, making them attractive targets for drug development. nih.govnih.gov
Notably, derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been synthesized and identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). tandfonline.comtandfonline.com Mutations in the FLT3 gene are found in approximately 30% of acute myeloid leukemia (AML) cases, leading to abnormal constitutive activation of the kinase and proliferation of immature myeloblasts. nih.gov One of the most potent inhibitors from a synthesized series, compound 8r , demonstrated strong activity against wild-type FLT3 and its mutants, which are often associated with drug resistance. tandfonline.comtandfonline.com Another optimized compound, 22f , from a series of benzimidazole-indazole-based inhibitors, showed potent inhibitory activity against both FLT3 and the FLT3/D835Y mutant. nih.gov
The indazole scaffold is also present in entrectinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), as well as ROS1 and TRKs, which has been evaluated in clinical trials for tumors dependent on these kinases. nih.govnih.gov Furthermore, a series of indazole derivatives were designed and evaluated as novel c-Met inhibitors, with compound 4d showing the highest activity in both enzyme-based and cell-based assays. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Source |
| 8r | FLT3 (wild-type) | 41.6 | tandfonline.com |
| 8r | FLT3-ITD (W51) | 22.8 | tandfonline.com |
| 8r | FLT3-TKD (D835Y) | 5.64 | tandfonline.com |
| 22f | FLT3 | 0.941 | nih.gov |
| 22f | FLT3/D835Y | 0.199 | nih.gov |
| Entrectinib (127) | ALK | 12 | nih.gov |
| Compound 4d | c-Met (enzymatic) | 170 | nih.gov |
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.govacs.org Its inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease, a condition associated with the dysregulation of cholinergic neurotransmission. nih.govacs.orgnih.gov
Recent studies have focused on developing novel thiazoloindazole-based compounds as effective AChE inhibitors. nih.govacs.org Through molecular docking and experimental synthesis, two series of compounds were developed, one incorporating a triazole moiety and the other a carbazole (B46965) moiety. nih.govacs.org Several of these thiazoloindazole-based derivatives emerged as selective and potent AChE inhibitors, with IC₅₀ values below 1.0 μM. nih.govacs.org The derivative Tl45b , which contains a bis(trifluoromethyl)phenyl-triazolyl group, was identified as the most potent AChE inhibitor in the series. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) | Source |
| Tl45b | Acetylcholinesterase (AChE) | 0.071 ± 0.014 | nih.gov |
| Thiazolylhydrazone 2i | Acetylcholinesterase (AChE) | 0.028 ± 0.001 | mdpi.com |
| Thiazolylhydrazone 2g | Acetylcholinesterase (AChE) | 0.031 ± 0.001 | mdpi.com |
| Thiazolylhydrazone 2e | Acetylcholinesterase (AChE) | 0.040 ± 0.001 | mdpi.com |
Bacterial DNA gyrase, a type II topoisomerase, is an essential and clinically validated target for the development of new antibacterial agents to combat widespread antimicrobial resistance. nih.govnih.govacs.org This enzyme controls the topological state of DNA and is absent in higher eukaryotes, making it an attractive target for selective toxicity. acs.org
Guided by structure-based drug design, a novel class of indazole derivatives has been discovered as potent inhibitors of the GyrB subunit of DNA gyrase. nih.govnih.govacs.org These compounds were developed through the optimization of a pyrazolopyridone hit, where replacing the polar pyrazolopyridone with an indazole moiety increased lipophilicity and improved cell penetration. nih.gov The resulting thiazolylindazoles demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org
| Compound Series | Target Enzyme | Target Subunit | Key Feature | Source |
| Indazole Derivatives | DNA Gyrase | GyrB | Excellent enzymatic and antibacterial activity | nih.govnih.govacs.org |
| Thiazolylindazoles | DNA Gyrase | GyrB | Derived from pyrazolopyridone series for improved cell penetration | nih.gov |
Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govmdpi.com Agents that interfere with tubulin function are among the most significant classes of anticancer agents. nih.gov Several small molecules with an indole (B1671886) nucleus have been identified as tubulin inhibitors. nih.gov
Inspired by the structure of colchicine (B1669291), a well-known tubulin inhibitor, fused indole derivatives have been developed. nih.gov In these structures, the flexible cis-double bond of related compounds like combretastatin (B1194345) A-4 is replaced with a more rigid ring system to maintain biological activity. nih.gov Specifically, a series of fused indole derivatives incorporating seven-membered rings were developed as tubulin polymerization inhibitors, demonstrating the potential of this structural class in cancer therapy. nih.gov
| Compound Class | Target Process | Mechanism | Structural Basis | Source |
| Fused Indole Derivatives | Tubulin Polymerization | Inhibition | Colchicine-site binding, replacement of cis-double bond with a fused ring system | nih.gov |
| Indole/1,2,4-triazole hybrids | Tubulin Polymerization | Inhibition | Compound 7i showed an IC₅₀ of 3.03 µM | mdpi.com |
Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are mediators of inflammation. brieflands.commdpi.com There are two main isoforms, COX-1, which is constitutively expressed and plays a role in physiological homeostasis, and COX-2, which is inducible and involved in pathological inflammatory processes. brieflands.commdpi.com Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comyoutube.com
A series of novel (aza)indazole derivatives have been developed and shown to exhibit high affinity and selectivity for the COX-2 enzyme. nih.gov Through structural modifications, compound 16 was identified, which displayed effective COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity over COX-1. nih.gov This highlights the utility of the indazole scaffold in designing potent and selective anti-inflammatory agents. nih.govresearchgate.net
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity vs. COX-1 | Source |
| Compound 16 | COX-2 | 0.409 | Excellent | nih.gov |
| Imidazo[2,1-b]thiazole 6a | COX-2 | 0.08 | >1250-fold (SI > 313.7) | brieflands.com |
Acyl-acyl carrier protein (ACP) thioesterases, also known as fatty acid thioesterases (FATs), are enzymes found in plants that are crucial for releasing fatty acids from the plastids for various metabolic processes. beilstein-journals.orgresearchgate.net This enzyme family represents a valuable target for the development of novel herbicides. nih.govacs.org
Through scaffold hopping methodologies, thiazolopyridine compounds have been discovered as a potent new class of herbicides that inhibit acyl-ACP thioesterase. acs.org Biochemical investigations confirmed that thiazolopyridines, such as thiazolo[4,5-b]pyridine (B1357651) 5 , are strong inhibitors of this enzyme, an observation further validated by X-ray co-crystal structures. beilstein-journals.orgnih.gov These compounds have demonstrated excellent control of grass weed species in pre-emergence applications. beilstein-journals.orgacs.org A derivative, thiazolopyridine 7 , was shown to have a pI₅₀ of 6.9 for in vitro inhibition of FAT A. nih.gov
| Compound Class | Target Enzyme | Key Compound | In Vitro Activity (pI₅₀) | Application | Source |
| Thiazolo-pyridines | Acyl-ACP Thioesterase (FAT) | Thiazolopyridine 7 | 6.9 (FAT A) | Herbicide | nih.gov |
| 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridines | Acyl-ACP Thioesterase (FAT) | Thiazolo[4,5-b]pyridine 5 | Strong Inhibition | Herbicide | beilstein-journals.org |
Cellular and Molecular Pathway Modulations
The anticancer activity of heterocyclic compounds, including thiazole (B1198619) and indazole derivatives, is often attributed to their ability to modulate various cellular and molecular pathways that are critical for cancer cell proliferation and survival. These modulations can lead to the inhibition of cell growth, cell cycle arrest, and the induction of programmed cell death (apoptosis).
Methodologies for Target Identification and Validation
Identifying the direct molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for further drug development. A variety of methodologies are employed for this purpose.
Chemical Proteomics and Affinity-Based Approaches: A common strategy involves the use of chemical probes, which are modified versions of the bioactive compound that can be used to "fish out" its binding partners from cell lysates. nih.gov Photo-affinity chromatography is a powerful technique where the probe is designed with a photoreactive group and an affinity tag (e.g., biotin). nih.gov Upon UV irradiation, the probe covalently cross-links to its target protein(s), which can then be isolated using affinity purification and identified by mass spectrometry. stonybrookmedicine.edu
Computational and In Silico Methods: Molecular docking studies are frequently used to predict the binding of a compound to the active site of known protein targets, such as kinases. mdpi.com Kinase profiling, using either computational predictions or experimental kinase inhibitor screening panels, can help identify specific kinases that are inhibited by the compound. nih.gov This is particularly relevant as many indazole derivatives are known to be kinase inhibitors. mdpi.com
Genetic and Molecular Biology Techniques: Once potential targets are identified, their role in the compound's activity is validated using techniques such as RNA interference (siRNA) to knock down the expression of the target protein. If the knockdown of the target protein mimics or abrogates the effect of the compound, it provides strong evidence for a direct interaction.
Table 3: Methodologies for Molecular Target Identification
| Methodology | Principle | Application |
|---|---|---|
| Affinity Chromatography | A modified version of the compound is used as "bait" to capture its binding proteins. nih.gov | Identification of direct binding partners from complex biological samples. stonybrookmedicine.edu |
| Kinase Profiling | The compound is screened against a panel of known kinases to identify inhibitory activity. nih.gov | To identify specific kinase targets. |
| Molecular Docking | Computational simulation of the interaction between the compound and a potential protein target. mdpi.com | To predict binding modes and affinities to known protein structures. |
This table provides an overview of common target identification methods and is not based on studies of 2H- researchgate.netnih.govThiazolo[4,5-E]indazole.
Computational Approaches in the Design and Analysis of 2h 1 2 Thiazolo 4,5 E Indazole Derivatives
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Ligand-Protein Interaction Analysis and Binding Mode Prediction
Molecular docking studies have been crucial in understanding how 2H- nih.govresearchgate.netThiazolo[4,5-E]indazole derivatives interact with their biological targets. For instance, in the design of novel acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease treatment, molecular docking was used to predict the binding interactions of a library of thiazoloindazole-based derivatives. nih.gov These studies revealed that specific derivatives could outperform known inhibitors like donepezil. nih.gov The docking poses identified key interactions, such as those with amino acid residues in the active site of the human COX-2 enzyme for anti-inflammatory agents and with the aromatase enzyme for anti-breast cancer activity. nih.govderpharmachemica.com For example, compound 5f, a substituted indazole derivative, showed the highest binding energy of -8.0 kcal/mol with the aromatase enzyme, forming contacts with the NH1 & NH2 atoms of Arg115. derpharmachemica.com Similarly, docking of thiazolo[3,2-a]pyrimidines into human acetylcholinesterase (hAChE) revealed hydrophobic and hydrogen bond interactions with amino acids in the peripheral anionic site (PAS), which is known to affect the enzyme's catalytic activity. mdpi.com
These analyses of ligand-protein interactions are fundamental for predicting the binding mode of these derivatives. The insights gained from these predictions guide the rational design of new compounds with improved affinity and selectivity. For example, based on docking predictions, a carbazole (B46965) synthon was successfully incorporated into the thiazolo[5,4-e]indazole core to enhance AChE inhibitory activity. nih.gov
Virtual Screening for Potential Therapeutic Candidates
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Building upon the insights from ligand-protein interaction analysis, virtual screening has been employed to identify promising therapeutic candidates from large compound libraries. A flexible molecular docking approach using AutoDock Vina was utilized to screen 189 thiazoloindazole-based derivatives to identify the most favorable binding interactions and calculate their free binding energies. nih.gov This process allowed for the selection of top virtual derivatives for synthesis and further experimental testing. nih.gov In another study, a structure-based virtual screening of over 8 million molecules from the ZINC15 database was performed on the IDO1 active site, leading to the identification of a novel nih.govnih.govunipd.ittriazolo[4,3-a]pyridine scaffold as a potential inhibitor. unito.it This highlights the power of virtual screening in exploring vast chemical spaces to discover novel chemotypes. unito.it The selected hits from virtual screening are then subjected to experimental validation, significantly streamlining the drug discovery pipeline. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes over time.
Analysis of Conformational Dynamics and Binding Stability
MD simulations provide a dynamic perspective on the binding of 2H- nih.govresearchgate.netThiazolo[4,5-E]indazole derivatives to their targets, complementing the static picture offered by molecular docking. These simulations can confirm the stability of the predicted binding poses and reveal important conformational changes in both the ligand and the protein upon binding. nih.govupstate.edu For instance, MD simulations were used to assess the stability of the complex formed between thiazolo[4,5-d]pyrimidine (B1250722) derivatives and the corticotrophin-releasing factor receptor-1 (CRFR1), suggesting a stable allosteric binding mode. upstate.edu In the study of novel inhibitors for the immunoproteasome, MD simulations helped to understand the dynamic behavior and stability of a lead compound within the binding cavity of the β1i subunit. mdpi.com Similarly, in the development of kinase inhibitors, MD simulations of compound 9, an EA-sulfonamide, demonstrated its significant stability when bound to both JAK3 and ROCK1 kinases, suggesting its potential as a therapeutic agent. mdpi.com These dynamic insights are crucial for validating docking results and for a deeper understanding of the binding mechanism at an atomic level. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide fundamental insights into the reactivity and electronic properties of compounds, which are critical for understanding their biological activity.
Prediction of Electronic Structure and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been applied to predict the electronic structure and reactivity of indazole derivatives. nih.govaustinpublishinggroup.comresearchgate.net These calculations can determine various molecular properties, including orbital energies (HOMO and LUMO), which are related to the molecule's ability to donate or accept electrons and thus its reactivity. amazonaws.com A study on 29 indazoles found a statistically significant quantitative relationship between their calculated electronic characteristics and their radioprotective activity. nih.gov Furthermore, quantum chemical calculations can be used to study tautomerism in indazoles, predicting the relative stability of different tautomeric forms, which is crucial as different tautomers can exhibit different biological activities. austinpublishinggroup.com For instance, calculations have shown that while the 1H-tautomer of indazole is generally more stable, certain substitutions can favor the 2H-tautomer. austinpublishinggroup.com These computational predictions of electronic structure and reactivity provide a theoretical foundation for understanding the chemical behavior and biological function of 2H- nih.govresearchgate.netThiazolo[4,5-E]indazole derivatives.
Emerging Research Directions and Future Perspectives for 2h 1 2 Thiazolo 4,5 E Indazole
Development of Next-Generation Therapeutic Agents Based on the Fused Scaffold
The unique structural and electronic properties of the 2H- nih.govresearchgate.netthiazolo[4,5-e]indazole core make it a promising foundation for the development of next-generation therapeutic agents. Researchers are exploring its potential against a variety of diseases, particularly cancer. cbijournal.comunipd.it Studies on related isomers like nih.govresearchgate.netthiazolo[4,5-e]isoindoles have shown that these compounds can act as potent tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cells, highlighting a potential mechanism of action for this class of compounds. unipd.itresearchgate.net
Recent research has focused on synthesizing and evaluating novel derivatives. For instance, a series of substituted 2H-thiazolo[4,5-e]indazol-2-amine derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. cbijournal.com These studies provide a foundation for future structure-activity relationship (SAR) investigations to optimize potency and selectivity.
Table 1: Anticancer Activity of Selected 2H-Thiazolo[4,5-e]indazol-2-amine Derivatives cbijournal.com
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| 7a | MCF-7 (Breast) | 15.5±0.3 |
| ME-180 (Cervical) | 11.6±0.1 | |
| 7d | Hep-G2 (Liver) | 10.4±0.2 |
| 7e | MCF-7 (Breast) | 12.8±0.6 |
| 7i | MCF-7 (Breast) | 11.5±0.8 |
| ME-180 (Cervical) | 11.5±0.4 | |
| Hep-G2 (Liver) | 12.4±0.5 | |
| 7o | MCF-7 (Breast) | 13.7±0.9 |
| ME-180 (Cervical) | 11.5±0.9 | |
| 7p | ME-180 (Cervical) | 12.4±0.8 |
| Hep-G2 (Liver) | 10.6±0.4 | |
| Adriamycin (Reference) | MCF-7 (Breast) | 9.8±0.5 |
| ME-180 (Cervical) | 8.5±0.3 | |
| Hep-G2 (Liver) | 8.9±0.6 |
Created by AI based on data from Chemistry & Biology Interface. cbijournal.com
The development of ligands that can modulate multiple biological targets simultaneously is a growing strategy in drug discovery, particularly for complex diseases like cancer. The 2H- nih.govresearchgate.netthiazolo[4,5-e]indazole scaffold is well-suited for this approach. Its constituent heterocycles are known to interact with a variety of biological targets; indazoles can act as kinase inhibitors, while thiazoles are present in molecules that target bacterial DNA gyrase B and various receptors. cbijournal.commdpi.com
By strategically modifying the substituents on the thiazoloindazole core, it is possible to design compounds that interact with multiple pathways involved in disease progression. For example, a single molecule could be engineered to inhibit both a specific protein kinase and a microtubule assembly, offering a synergistic therapeutic effect. unipd.itmdpi.com This multi-targeted approach can potentially enhance efficacy and overcome drug resistance mechanisms that often plague single-target therapies.
The strategic formulation of combination therapies is a cornerstone of modern anticancer drug development. cbijournal.com Compounds based on the 2H- nih.govresearchgate.netthiazolo[4,5-e]indazole scaffold can be developed not only as standalone agents but also as components of combination regimens. Their unique mechanisms, such as the inhibition of tubulin polymerization, can complement other established anticancer drugs. researchgate.net For instance, a thiazoloindazole derivative could be used alongside a DNA-damaging agent or an immunotherapy drug to attack cancer cells through different, synergistic pathways, potentially leading to improved patient outcomes and reduced dosages of individual drugs.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry used to discover novel compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. researchgate.netnih.gov
The 2H- nih.govresearchgate.netthiazolo[4,5-e]indazole nucleus is an attractive candidate for such strategies. It can be used to replace other heterocyclic systems in existing drugs to generate new chemical entities with potentially superior characteristics. nih.gov For example, the thiazolo-fused system could serve as a bioisostere for purine (B94841) rings, which are central to many biological processes, or for other bicyclic heterocycles found in established kinase inhibitors. researchgate.net This approach allows chemists to move into novel chemical spaces, circumvent existing patents, and optimize drug-like properties. nih.gov An example of this strategy involves the replacement of a phenolic moiety in an inhibitor of Onchocerca volvulus chitinase (B1577495) with a 4-hydroxy-1,2,3-triazole scaffold, demonstrating the utility of such replacements in drug design. rsc.org
Applications in Research for Neglected Tropical Diseases
Neglected tropical diseases (NTDs) affect millions worldwide, yet research into new treatments is severely underfunded. The indazole moiety and its derivatives have shown promising activity against several parasites responsible for NTDs. researchgate.net
Research has demonstrated the efficacy of 2H-indazole derivatives against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.com One study found a 2,3-diphenyl-2H-indazole derivative to be over 12 times more active than the standard drug metronidazole (B1676534) against G. intestinalis. mdpi.com This indicates that the 2H- nih.govresearchgate.netthiazolo[4,5-e]indazole scaffold, which combines the indazole core with a thiazole (B1198619) ring known for its anti-infective properties, is a highly promising starting point for the development of new antiparasitic drugs. nih.gov Furthermore, related heterocyclic systems have shown molluscicidal activity against the snail vectors of schistosomiasis, suggesting another potential application in controlling NTDs. researchgate.net
Table 2: Antiprotozoal Activity of a 2H-Indazole Derivative mdpi.com
| Compound | Pathogen | IC50 (µM) |
|---|---|---|
| Compound 18 (2,3-diphenyl-2H-indazole) | G. intestinalis | 0.13 ± 0.01 |
| Metronidazole (Reference) | G. intestinalis | 1.67 ± 0.05 |
Created by AI based on data from Molecules (MDPI). mdpi.com
Advancement in Preclinical Evaluation Methodologies
The preclinical evaluation of new drug candidates is a critical step in their development. For compounds derived from the 2H- nih.govresearchgate.netthiazolo[4,5-e]indazole scaffold, a multi-pronged evaluation approach is essential.
This process often begins with in silico methods, such as molecular docking, to predict how these compounds might bind to specific biological targets like protein kinases or the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net These computational predictions help prioritize which derivatives to synthesize and test.
Following synthesis, in vitro assays are conducted. For anticancer research, this involves screening the compounds against a panel of human cancer cell lines, such as the NCI-60 panel, to determine their antiproliferative activity and calculate IC50 values. cbijournal.comresearchgate.net Further mechanistic studies are then performed on the most potent compounds, including cell cycle analysis to see if they cause arrest at specific phases (e.g., G2/M) and apoptosis assays to confirm they induce programmed cell death. unipd.it For anti-infective research, evaluation includes determining the minimum inhibitory concentration (MIC) against various pathogens, such as parasitic protozoa. mdpi.com These advanced and integrated methodologies are crucial for identifying the most promising candidates for further development.
Q & A
Q. What are the foundational biological activities reported for this scaffold?
- Methodological Answer : The core structure exhibits tubulin polymerization inhibition (IC values in µM range) via binding to the colchicine site, as shown in Table 1 of Spanò et al. (2020) . Preliminary assays involve microtubule destabilization in cancer cell lines (e.g., MCF-7), with IC comparisons against reference compounds like combretastatin A-4 .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced tubulin inhibition?
- Methodological Answer : Substituent positioning on the indazole and thiazole rings modulates activity. For instance, electron-withdrawing groups (e.g., nitro or halogens) at C-5 of the indazole enhance cytotoxicity, while bulky substituents on the thiazole reduce steric hindrance at the binding pocket . SAR studies require systematic functionalization (e.g., via Suzuki coupling or nucleophilic substitution) followed by in vitro screening .
Q. What computational approaches validate the binding mechanisms of these compounds with tubulin?
- Methodological Answer : Density functional theory (DFT) calculations and molecular docking (e.g., using AutoDock Vina) predict binding affinities and interaction modes. For example, Spanò et al. (2020) correlated HOMO-LUMO gaps with inhibitory potency, while MD simulations assessed stability of ligand-tubulin complexes .
Q. How do researchers reconcile contradictory data in biological activity across similar derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Cross-validation via orthogonal assays (e.g., tubulin polymerization vs. cell viability) and HPLC purity checks (>95%) are essential. For example, derivatives with IC discrepancies in MCF-7 vs. HeLa lines may require proteomic profiling to identify off-target effects .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Methodological Answer : Prodrug approaches (e.g., phosphate esters) or PEGylation improve aqueous solubility. Introducing polar groups (e.g., -OH, -NH) at non-critical positions balances lipophilicity (logP < 3) and permeability, as seen in analogues with C-7 hydroxylation . Pharmacokinetic studies in rodent models validate oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
